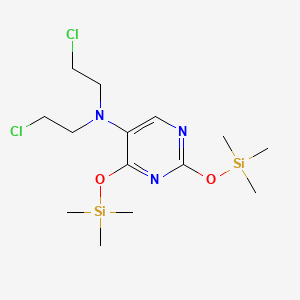
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with bis(2-chloroethyl) and bis(trimethylsilyl)oxy groups, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a nitrogen-containing reagent such as urea or guanidine.
Introduction of Bis(2-chloroethyl) Groups: The bis(2-chloroethyl) groups are introduced via alkylation reactions using 2-chloroethylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions, leading to the formation of hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions to replace the chloroethyl groups.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the trimethylsilyl groups.
Major Products
The major products formed from these reactions include various substituted pyrimidines, hydroxylated derivatives, and other functionalized compounds.
科学的研究の応用
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine involves its interaction with molecular targets such as DNA and proteins. The chloroethyl groups can form covalent bonds with nucleophilic sites in these biomolecules, leading to cross-linking and disruption of their normal functions. This can result in the inhibition of cell division and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
N,N-Bis(2-chloroethyl)-2,4-diaminopyrimidine: Similar structure but lacks the trimethylsilyl groups.
N,N-Bis(2-chloroethyl)-2,4-dihydroxypyrimidine: Similar structure but contains hydroxyl groups instead of trimethylsilyl groups.
N,N-Bis(2-chloroethyl)-2,4-dimethoxypyrimidine: Similar structure but contains methoxy groups instead of trimethylsilyl groups.
Uniqueness
N,N-Bis(2-chloroethyl)-2,4-bis((trimethylsilyl)oxy)pyrimidin-5-amine is unique due to the presence of both bis(2-chloroethyl) and bis(trimethylsilyl)oxy groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
62756-95-0 |
|---|---|
分子式 |
C14H27Cl2N3O2Si2 |
分子量 |
396.5 g/mol |
IUPAC名 |
N,N-bis(2-chloroethyl)-2,4-bis(trimethylsilyloxy)pyrimidin-5-amine |
InChI |
InChI=1S/C14H27Cl2N3O2Si2/c1-22(2,3)20-13-12(19(9-7-15)10-8-16)11-17-14(18-13)21-23(4,5)6/h11H,7-10H2,1-6H3 |
InChIキー |
GVQBESDVBBDFHX-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC1=NC(=NC=C1N(CCCl)CCCl)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



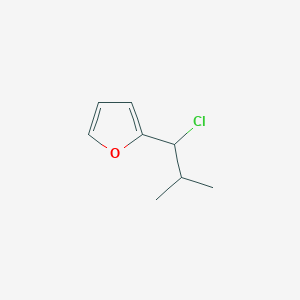
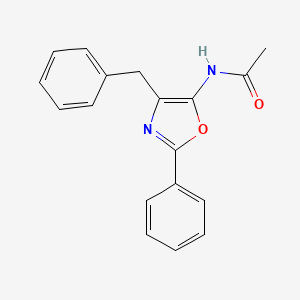

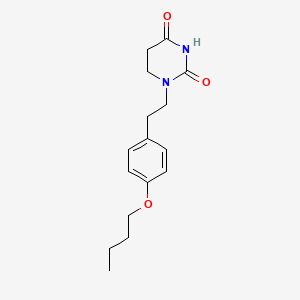
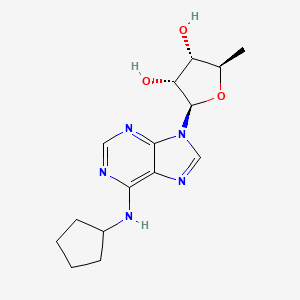
![3-[1-(Pyridin-3-yl)ethenyl]-1h-indole](/img/structure/B12906037.png)

![Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)amino]benzoate](/img/structure/B12906049.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalaninamide](/img/structure/B12906051.png)


![2H-Isoxazolo[5,4-B]pyrrolo[2,3-E]pyridine](/img/structure/B12906055.png)

